
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes both dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(2,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring can enhance its stability and resistance to metabolic degradation.
Biological Activity
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C15H10Cl2O
- Molecular Weight : 277.15 g/mol
- CAS Number : 168208-79-5
- Boiling Point : Approximately 423.2°C (predicted) .
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures .
Antimicrobial Activity
Research has indicated that chalcones exhibit significant antimicrobial properties. A study evaluating various chalcone derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anticancer Properties
Chalcones have been extensively studied for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives of this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents .
Table 1: Anticancer Activity of Chalcone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | CLL HG-3 | 0.17 - 2.69 | ROS induction |
Compound B | CLL PGA-1 | 0.35 - 1.97 | Apoptosis via mitochondrial pathway |
This compound | Various | TBD | Cell cycle arrest |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of chalcones. The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Pathways : It can modulate signaling pathways related to cell proliferation and survival.
Case Studies
In a recent study focused on the antiproliferative effects of chalcones on chronic lymphocytic leukemia (CLL) cell lines, several derivatives were evaluated for their efficacy. The results indicated that specific modifications to the chalcone structure significantly enhanced their biological activity .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHJVZRPJLRZIR-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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